

Technical Support Center: DQP-1105

Electrophysiology Applications

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Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **DQP-1105** in electrophysiology experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **DQP-1105**?

DQP-1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.^{[1][2][3]} It specifically targets NMDA receptors containing the GluN2C and GluN2D subunits.^{[1][2][3][4][5][6]}

Q2: Is **DQP-1105** a Kv7 channel activator?

Current scientific literature does not support the classification of **DQP-1105** as a Kv7 channel activator. Published research consistently identifies its mechanism of action as an antagonist of NMDA receptors.^{[1][3][4][7]} For researchers interested in Kv7 channel activators, compounds like retigabine are well-characterized for this purpose.^[8]

Q3: What is the mechanism of action for **DQP-1105**?

DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate or glycine.^{[1][3]} Its action is also

voltage-independent.[1][4] **DQP-1105** is believed to inhibit a pre-gating step in receptor activation without altering the single-channel conductance or mean open time.[1][3] The binding of **DQP-1105** is dependent on the presence of glutamate.[4][9]

Q4: What are the recommended storage conditions for **DQP-1105**?

DQP-1105 should be stored as a solid at -20°C.[5][7][10] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Q5: In which solvent should I dissolve **DQP-1105**?

DQP-1105 is soluble in dimethyl sulfoxide (DMSO).[2][5][6][7][10] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle solution, such as one containing ethanol, Tween 80, and PEG 400 in saline.[11]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |
|--|---|---|
| No observable effect of DQP-1105 | Incorrect concentration: The concentration may be too low for the specific cell type or receptor expression level. | Consult the IC50 data to determine an appropriate starting concentration. A concentration of 10 μ M has been shown to significantly reduce NMDAR-mediated miniature excitatory postsynaptic currents (mEPSCs).[12] For complete inhibition of GluN1/GluN2D responses, concentrations up to 30 μ M may be required.[9] |
| Degraded compound: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Prepare fresh stock solutions from solid DQP-1105. Ensure proper storage of both solid compound and stock solutions. [2] | |
| Absence of target receptors: The cells under investigation may not express GluN2C or GluN2D-containing NMDA receptors. | Verify the expression of the target receptor subunits in your experimental system using techniques such as Western blotting, immunohistochemistry, or qPCR. | |
| Glutamate dependency: The inhibitory effect of DQP-1105 is dependent on the presence of glutamate.[4][9] | Ensure that glutamate is present in your recording solution when applying DQP-1105 to elicit its inhibitory effect. | |
| Inconsistent or variable results | Solubility issues: DQP-1105 may precipitate in aqueous recording solutions if the final DMSO concentration is too | Ensure the final DMSO concentration in the working solution is low (typically <0.1%) and that the solution is |

| | | |
|--|--|---|
| | high or if the solution is not well-mixed. | thoroughly mixed before application. |
| Slow onset of action: As a noncompetitive antagonist, the time to reach steady-state inhibition may be concentration-dependent.[9] | Allow for a sufficient pre-incubation period or a longer application time to ensure the drug has reached its target and exerted its full effect. | |
| Unexpected off-target effects | High concentration: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration based on IC50 values and dose-response curves from the literature. |

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of **DQP-1105** on various receptor subtypes as determined by different electrophysiological methods.

Table 1: IC50 Values of **DQP-1105** on NMDA Receptor Subunits

| Receptor Subunit | IC50 (μM) | Experimental System | Reference |
|------------------|--|--|---|
| GluN1/GluN2A | ~206 | Xenopus oocytes (Two-electrode voltage-clamp) | [5] [6] |
| GluN1/GluN2B | ~121 | Xenopus oocytes (Two-electrode voltage-clamp) | [5] [6] |
| GluN1/GluN2C | 7.0 | Xenopus oocytes (Two-electrode voltage-clamp) | [2] [4] |
| GluN1/GluN2D | 2.7 | Xenopus oocytes (Two-electrode voltage-clamp) | [2] [4] [5] [6] |
| GluN1/GluN2A | Estimated >33 | BHK cells (Fluorescence-based assay) | [1] |
| GluN1/GluN2B | Negligible inhibition | BHK cells (Fluorescence-based assay) | [1] |
| GluN1/GluN2C | Potent inhibition (IC50 not specified) | BHK cells (Fluorescence-based assay) | [1] |
| GluN1/GluN2D | Potent inhibition (IC50 not specified) | BHK cells (Fluorescence-based assay) | [1] |
| GluN1/GluN2A | Similar potency to GluN2D | HEK cells (Whole-cell patch-clamp) | [1] |
| GluN1/GluN2D | Similar potency to other systems | HEK cells (Whole-cell patch-clamp) | [1] |

Table 2: IC50 Values of **DQP-1105** on Other Glutamate Receptors

| Receptor | IC50 (μM) | Experimental System | Reference |
|-----------------|-----------|--|---|
| GluA1 (AMPA) | ~198 | Xenopus oocytes (Two-electrode voltage-clamp) | [5] [6] |
| GluK2 (Kainate) | ~153 | Xenopus oocytes (Two-electrode voltage-clamp) | [5] [6] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK Cells

This protocol is adapted from studies investigating the effects of **DQP-1105** on recombinant NMDA receptors expressed in HEK cells.[\[1\]](#)[\[13\]](#)

- Cell Culture and Transfection:
 - Culture HEK293 cells in standard growth medium.
 - Transiently transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
- Preparation of Solutions:
 - External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
 - Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
 - Agonist Solution: Prepare a stock solution of glutamate and glycine (e.g., 100 μM each in external solution).

- **DQP-1105** Stock Solution: Prepare a high-concentration stock solution of **DQP-1105** in DMSO (e.g., 10-100 mM).
- **DQP-1105** Working Solution: Dilute the **DQP-1105** stock solution in the agonist-containing external solution to the desired final concentration (e.g., 0.3-30 μ M). Ensure the final DMSO concentration is minimal.
- Electrophysiological Recording:
 - Establish a whole-cell patch-clamp configuration on a transfected HEK cell.
 - Voltage-clamp the cell at a holding potential of -60 mV.
 - Perfuse the cell with the external solution.
 - Rapidly apply the agonist solution to evoke an NMDA receptor-mediated current.
 - After establishing a stable baseline response to the agonist, co-apply the **DQP-1105** working solution.
 - Record the current response, noting the inhibition of the steady-state current.
 - Wash out the **DQP-1105** and agonist solution with the external solution to allow for recovery.

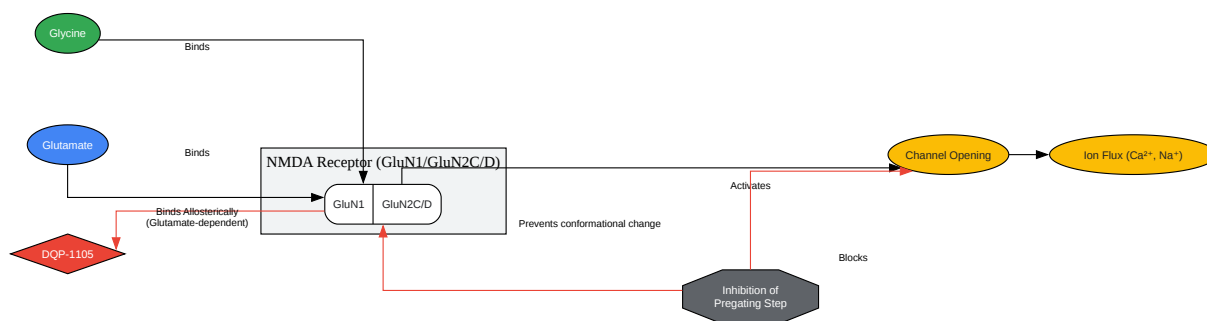
Protocol 2: Two-Electrode Voltage-Clamp Recording in *Xenopus* Oocytes

This protocol is based on the methodology used to characterize the selectivity of **DQP-1105**.^[1]

- Oocyte Preparation and Injection:
 - Harvest and prepare *Xenopus laevis* oocytes.
 - Inject oocytes with cRNA encoding the desired NMDA, AMPA, or Kainate receptor subunits.
 - Incubate the oocytes for 2-7 days to allow for receptor expression.
- Preparation of Solutions:

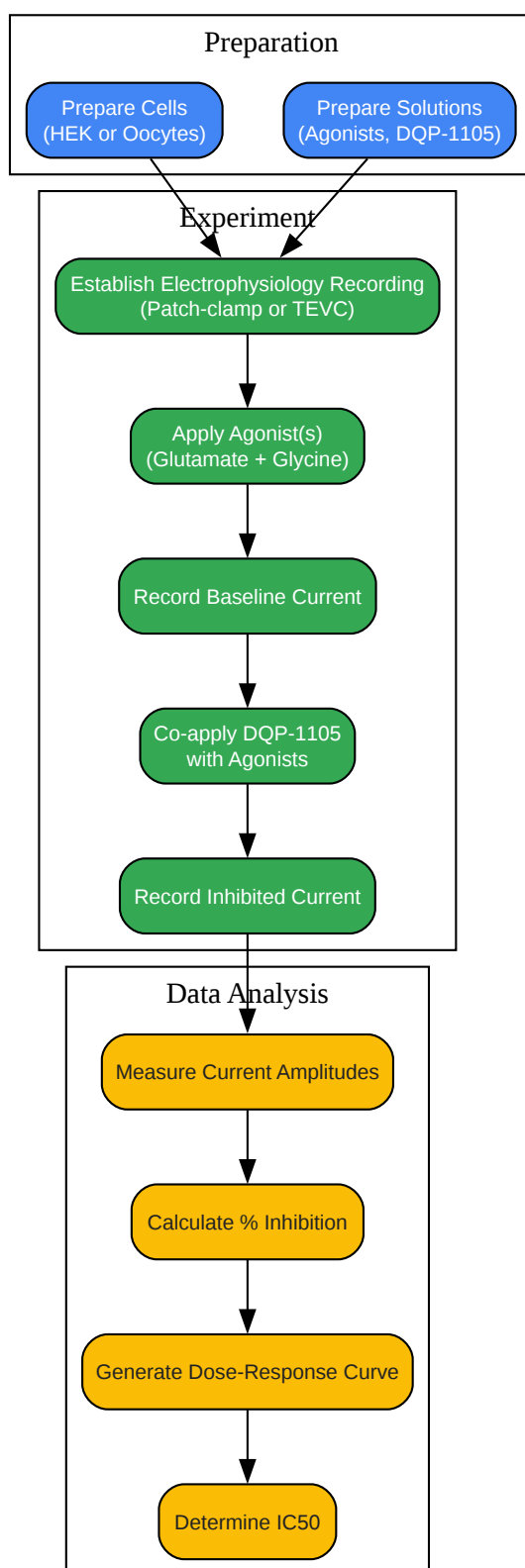
- Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH adjusted to 7.5 with NaOH).
- Agonist Solutions: Prepare solutions of glutamate and glycine in ND96 at appropriate concentrations.
- **DQP-1105** Solutions: Prepare a range of **DQP-1105** concentrations in the agonist-containing ND96 solution.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber and perfuse with ND96.
 - Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).
 - Clamp the oocyte at a holding potential of -40 mV to -80 mV.
 - Apply the agonist solution to elicit a baseline current response.
 - Apply the **DQP-1105** solutions in the presence of the agonists.
 - Record the current inhibition at each concentration to generate a dose-response curve.

Visualizations



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Caption: Mechanism of action of **DQP-1105** on NMDA receptors.



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Caption: General workflow for electrophysiological analysis of **DQP-1105**.

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